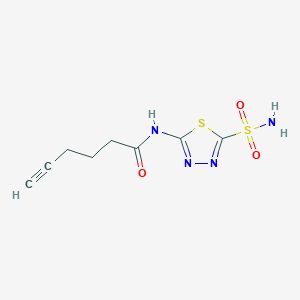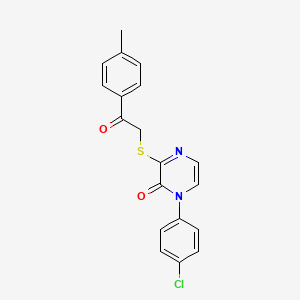
1-(3,5-Dimethylphenyl)-4-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dimethylphenyl)-4-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C21H18F3N3O2 and its molecular weight is 401.389. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Condensation and Isomer Formation
The synthesis of oxadiazole derivatives involves condensation of specific phenyl compounds with aromatic aldehydes and acetone, leading to hydrazones that can form isomers due to amide and azomethine structural units. This process results in compounds with potential for detailed structural examination through various analytical methods, including NMR techniques and molecular modeling (V. Mickevičius et al., 2009).
Organic Light-Emitting Diodes (OLEDs)
The manipulation of singlet emission energy in certain fluorophore compounds containing oxadiazole leads to thermally activated delayed fluorescence, which is beneficial for the development of high-efficiency OLEDs. Altering the electronegative atom positions within the molecule can significantly affect emission properties, demonstrating the compound's utility in electronic applications (Matthew W. Cooper et al., 2018).
Applications in Polymer Science
Thermally Stable Polymers
The structural features of oxadiazole-based compounds are integrated into the synthesis of thermally stable polymers, which exhibit high solubility in polar and aprotic solvents. These materials have applications in removing heavy metals from solutions and are characterized by their thermal behavior through thermogravimetric analysis and differential scanning calorimetry (Y. Mansoori et al., 2012).
Anticancer and Apoptosis Induction
Apoptosis Induction in Cancer Cell Lines
Certain derivatives of oxadiazole have been identified as novel apoptosis inducers with potential as anticancer agents. These compounds have shown activity against breast and colorectal cancer cell lines, with the ability to arrest cells in specific phases and induce apoptosis. The structure-activity relationship (SAR) studies have further refined their effectiveness, highlighting the compound's therapeutic potential (Han-Zhong Zhang et al., 2005).
Propiedades
IUPAC Name |
1-(3,5-dimethylphenyl)-4-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O2/c1-12-7-13(2)9-17(8-12)27-11-15(10-18(27)28)20-25-19(26-29-20)14-3-5-16(6-4-14)21(22,23)24/h3-9,15H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBAIZVGGFBFJDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(4-fluorophenyl)methoxy]-N-(2-methoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2708254.png)
![4-[(2-Hydroxyethyl)thio]benzoic acid](/img/structure/B2708257.png)
![N-(1-cyanocyclobutyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2708259.png)
![N-cyano-3-ethyl-N-[(oxolan-3-yl)methyl]aniline](/img/structure/B2708260.png)




![N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B2708268.png)